molecular formula C13H12FN3O2 B3077415 4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1048031-77-1

4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B3077415
CAS No.: 1048031-77-1
M. Wt: 261.25 g/mol
InChI Key: KAYJYJAACIEUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 2-fluorophenyl group at position 4 and a carboxylic acid moiety at position 4. It is primarily utilized in pharmacological research, particularly in studies targeting angiotensin II receptors (e.g., AT2R) and nicotinic acetylcholine receptors (nAChRs) due to its structural resemblance to established antagonists like PD123319 . The compound is commercially available with ≥95% purity and is characterized by advanced analytical methods, including LCMS, HPLC, and NMR .

Properties

IUPAC Name

4-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-8-4-2-1-3-7(8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYJYJAACIEUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core. One common approach is the cyclization of an appropriate precursor containing the fluorophenyl group under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow chemistry and other advanced techniques can be employed to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be employed in the study of enzyme inhibitors and receptor ligands. Its fluorophenyl group can enhance the binding affinity to biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents in treating diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties can improve the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to receptors and enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The imidazo[4,5-c]pyridine scaffold is highly modular, with substituents on the phenyl ring and stereochemistry significantly influencing properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Purity Key References
Target Compound 2-Fluorophenyl C₁₃H₁₂FN₃O₂ 261.25 N/A 95%
4-(4-Fluorophenyl) Analog 4-Fluorophenyl C₁₃H₁₂FN₃O₂ 261.25 782441-07-0 95%
4-(3-Bromophenyl) Analog 3-Bromophenyl C₁₃H₁₂BrN₃O₂ 322.16 N/A 95%
4-(2-Methoxyphenyl) Analog 2-Methoxyphenyl C₁₄H₁₅N₃O₃ 273.29 1214182-75-8 95%
4-(5-Bromo-2-fluorophenyl) Analog 5-Bromo-2-fluorophenyl C₁₃H₁₀BrFN₃O₂ 346.15 1189749-35-6 95%
(4R,6S)-4-Phenyl Stereoisomer Phenyl C₁₃H₁₃N₃O₂ 251.26 828931-70-0 N/A

Key Observations :

  • Bromine substitution (e.g., 3-bromophenyl) increases molecular weight and polarizability, which may affect binding kinetics .
  • Stereochemistry : The (4R,6S)-4-phenyl stereoisomer exhibits distinct pharmacological profiles due to spatial orientation, highlighting the importance of chirality in receptor interactions .

Pharmacological Activity

Angiotensin II Receptor (AT2R) Antagonism
  • PD123319: A lead compound with a diphenylacetyl group and dimethylamino substituent, showing IC₅₀ values in the nanomolar range for AT2R .
  • 4-(4-Fluorophenyl) Analog : Demonstrated moderate AT2R binding in preliminary assays, though 10-fold less potent than PD123319 .
Nicotinic Acetylcholine Receptor (nAChR) Modulation
  • The target compound’s imidazo[4,5-c]pyridine core aligns with nAChR ligands, but its fluorine substituent may reduce affinity compared to bulkier analogs like HOE140 .

Physicochemical and Stability Data

Property Target Compound 4-(4-Fluorophenyl) Analog 4-(2-Methoxyphenyl) Analog
LogP (Predicted) 2.1 1.8 1.5
Solubility (Water) 0.12 mg/mL 0.25 mg/mL 0.45 mg/mL
Stability (pH 7.4, 25°C) >48 hours >72 hours >96 hours

Notes:

  • The 2-methoxyphenyl analog’s higher solubility stems from its electron-donating methoxy group, which enhances hydrophilicity .
  • Stability differences correlate with steric protection of the carboxylic acid group .

Biological Activity

4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound known for its potential biological activity. This compound features a unique structure that includes a fluorophenyl group attached to an imidazo[4,5-c]pyridine core, which is associated with various biological activities. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: 4-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • Molecular Formula: C13H12FN3O2
  • CAS Number: 1048031-77-1

This structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

Research indicates that compounds with similar structures can interact with specific enzymes and pathways:

  • Targets of Action: The compound is hypothesized to interact with enzymes such as IKK-ɛ and TBK1. These interactions may lead to modulation of the NF-kappaB pathway, which plays a critical role in inflammatory responses and cell survival.
  • Biochemical Pathways: The influence on the NF-kappaB pathway suggests potential applications in treating diseases characterized by inflammation and cancer.

Pharmacokinetics

The presence of the fluorophenyl group enhances the compound's pharmacokinetic properties:

  • Metabolic Stability: Fluorine atoms are known to improve metabolic stability and bioavailability in drug molecules.
  • Lipophilicity: The fluorophenyl group may also alter the lipophilicity of the compound, affecting its absorption and distribution in biological systems.

Cytotoxicity Assays

Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

  • In a study involving imidazo[1,2-a]pyridine derivatives, it was found that modifications at specific positions on the imidazo ring significantly influenced cytotoxicity against HeLa cells. Compounds with IC50 values below 150 μM were considered highly cytotoxic .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Similar compounds have been shown to inhibit protein geranylgeranylation effectively. This inhibition is correlated with reduced cell viability in cancer cell lines. The structure–activity relationship (SAR) studies indicated that specific substitutions enhance inhibitory activity against Rab geranylgeranyl transferase (RGGT) .

Case Studies

Recent research highlights the following findings regarding the biological activity of related compounds:

  • Inhibition of Rab11A Prenylation : Compounds structurally related to this compound demonstrated significant inhibition of Rab11A prenylation in HeLa cells. This effect was linked to reduced cell viability and altered cellular signaling pathways .
  • Potential for Therapeutic Applications : Given its interaction with key biological targets involved in inflammation and cancer progression, this compound presents opportunities for developing novel therapeutic agents aimed at treating various diseases .

Comparative Analysis

A comparison of this compound with similar compounds reveals unique attributes that enhance its biological activity:

Compound NameStructural FeaturesBiological Activity
4-(2-Fluorophenyl)-3H,4H,...Imidazo[4,5-c]pyridine coreInhibits NF-kappaB pathway
6-substituted Imidazo...Varies by substituentCytotoxic against cancer cells
Thiazole derivativesElectron-withdrawing groupsAntimalarial activity

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(2-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid?

A common approach involves condensation reactions followed by cyclization. For example, similar imidazo[4,5-c]pyridine derivatives are synthesized by condensing substituted benzaldehydes with aminopyridines, followed by functional group modifications using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products and improve yield.

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) and SHELXS (for structure solution) is the gold standard. These tools enable precise determination of bond angles, torsional conformations, and hydrogen bonding patterns in the crystalline state . Complementary methods include 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to verify molecular connectivity and purity.

Q. What biological targets or pathways are associated with this compound?

Structurally related imidazo[4,5-c]pyridine derivatives, such as PD123319, are angiotensin AT2 receptor antagonists with roles in reducing oxidative stress and modulating cardiovascular function . Computational docking studies suggest potential interactions with enzymes like DYRK2, which are implicated in cancer and neurodegenerative diseases .

Q. Which analytical methods are most effective for assessing purity?

Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are widely used. For example, purity ≥95% is achievable using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Residual solvents and byproducts can be quantified via GC-MS .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing epimerization during cyclization?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) and low-temperature conditions (−20°C to 0°C) can suppress racemization. For instance, enantiomeric excess (ee) >98% was reported for a similar compound using asymmetric catalysis in tetrahydrofuran (THF) . Kinetic monitoring via inline FTIR or Raman spectroscopy helps identify optimal reaction endpoints.

Q. How should researchers resolve discrepancies in biological activity data across assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, receptor isoform expression). Orthogonal validation using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP quantification) is recommended. For PD123319 analogs, AT2 receptor selectivity over AT1 was confirmed via competitive binding studies with 125I^{125}I-Sar1^1,Ile8^8-Angiotensin II .

Q. What computational strategies predict off-target interactions for this compound?

Pharmacophore modeling and molecular dynamics simulations (MD) using software like Schrödinger or AutoDock Vina can identify potential off-targets. For example, virtual screening of 7.4 million compounds revealed imidazo[4,5-c]pyridine derivatives as DYRK2 inhibitors with sub-micromolar IC50_{50} values . Experimental validation via thermal shift assays (TSA) or CETSA (cellular thermal shift assay) is critical.

Q. How can co-elution issues in HPLC purity analysis be resolved?

Employ orthogonal separation techniques:

  • Ion-pair chromatography : Use 10 mM ammonium acetate (pH 5.0) with 0.1% heptafluorobutyric acid to improve resolution of polar impurities.
  • Chiral HPLC : Resolve enantiomers using Chiralpak IA-3 columns and isopropanol/hexane gradients .
  • 2D-LC : Heart-cutting from a C18 column to a HILIC column enhances separation of structurally similar contaminants .

Q. What structural analogs of this compound show improved pharmacokinetic (PK) properties?

Modifications at the 2-fluorophenyl or carboxylic acid positions enhance metabolic stability. For example, replacing the fluorophenyl group with a 3,5-dimethoxyphenyl moiety increased oral bioavailability in rat models (AUC 0–24h = 12.3 μg·h/mL vs. 5.7 μg·h/mL for the parent compound) . Deuterated analogs at metabolically labile sites further prolong half-life .

Methodological Considerations Table

Challenge Recommended Approach Key Reference
Low synthetic yieldUse Pd(OAc)2_2/Xantphos catalyst system in DMF at 80°C
Structural ambiguityX-ray crystallography with SHELXL refinement (R-factor < 5%)
Biological activity conflictsSPR binding assays + functional cAMP/ROS quantification
Purity co-elution2D-LC (C18 → HILIC) with charged aerosol detection (CAD)
Off-target predictionEnsemble docking with Glide SP/XP scoring and MD simulations (100 ns trajectory)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.